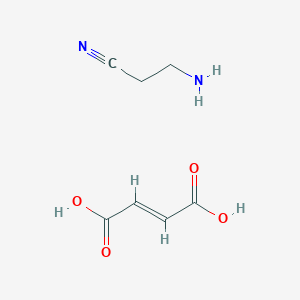

beta-Aminopropionitrile fumarate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1119-28-4 |

|---|---|

Molekularformel |

C7H10N2O4 |

Molekulargewicht |

186.17 g/mol |

IUPAC-Name |

3-aminopropanenitrile;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4.C3H6N2/c5-3(6)1-2-4(7)8;4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);1-2,4H2/b2-1+; |

InChI-Schlüssel |

NYPGBHKJFKQTIY-TYYBGVCCSA-N |

SMILES |

C(CN)C#N.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

C(CN)C#N.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

C(CN)C#N.C(=CC(=O)O)C(=O)O |

Andere CAS-Nummern |

1119-28-4 352-96-5 |

Verwandte CAS-Nummern |

2079-89-2 352-96-5 1119-28-4 (Parent) 110-17-8 (Parent) 151-18-8 (Parent) 2079-89-2 (fumarate[2:1]) 352-96-5 (fumarate [1:1]) |

Synonyme |

BAPN fumarate beta-aminopropionitrile fumarate beta-aminopropionitrile fumarate (1:1) beta-aminopropionitrile fumarate (2:1) beta-aminopropionitryl-fumarate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of beta-Aminopropionitrile (BAPN) Fumarate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-aminopropionitrile (BAPN) is a potent and irreversible inhibitor of lysyl oxidase (LOX), a critical enzyme in the extracellular matrix (ECM) remodeling process. By targeting LOX, BAPN effectively prevents the cross-linking of collagen and elastin (B1584352), the primary structural proteins of connective tissues. This inhibitory action leads to a cascade of effects, from altered tissue mechanics to changes in cellular signaling and gene expression. This technical guide provides a comprehensive overview of the mechanism of action of BAPN fumarate (B1241708), detailing its molecular interactions, downstream cellular and physiological consequences, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to support researchers and drug development professionals in their exploration of BAPN as a tool for studying ECM biology and as a potential therapeutic agent.

Core Mechanism of Action: Irreversible Inhibition of Lysyl Oxidase

The primary molecular target of beta-aminopropionitrile is lysyl oxidase (LOX), a copper-dependent amine oxidase. LOX catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in procollagen (B1174764) and proelastin, forming reactive aldehyde groups (allysine). These aldehydes spontaneously condense to form stable covalent cross-links, which are essential for the tensile strength and insolubility of mature collagen and elastin fibers.

BAPN acts as a suicide substrate for LOX. The initial interaction is competitive with the enzyme's natural substrates.[1] Following binding, BAPN is enzymatically processed, leading to the formation of a reactive intermediate that covalently binds to the active site of LOX, causing irreversible inhibition.[1] This inactivation prevents the formation of aldehyde precursors, thereby inhibiting the entire collagen and elastin cross-linking cascade.[2][3]

Quantitative Inhibition Data

The inhibitory potency of BAPN on lysyl oxidase has been quantified in various studies. The following table summarizes key quantitative data regarding the inhibition of LOX by BAPN.

| Parameter | Value | Cell/Tissue Type | Reference |

| KI | 6 µM | Aortic Lysyl Oxidase | [1] |

| Inactivation Rate Constant | 0.16 min-1 | Aortic Lysyl Oxidase | [1] |

| IC50 | ~10 µM | General LOX activity | [4] |

| IC50 (15 min preincubation) | 243 nM | Human LOXL2 | [5] |

| IC50 (2 h preincubation) | 66 nM | Human LOXL2 | [5] |

| IC50 (in human whole blood) | 396 nM | Human LOXL2 | [5] |

Downstream Effects of Lysyl Oxidase Inhibition

The irreversible inhibition of LOX by BAPN initiates a series of downstream effects at the molecular, cellular, and tissue levels.

Altered Extracellular Matrix Architecture

The most direct consequence of LOX inhibition is a significant alteration in the structure and mechanical properties of the extracellular matrix.

-

Reduced Collagen Cross-linking: BAPN treatment leads to a dose-dependent decrease in both immature divalent and mature trivalent collagen cross-links, such as dihydroxylysinonorleucine (DHLNL), hydroxylysinonorleucine (HLNL), and pyridinoline (B42742) (PYD).[6][7]

-

Increased Collagen Solubility: The reduction in cross-links results in an increase in the amount of collagen that can be extracted using saline and acid solutions.[3]

-

Altered Collagen Fibril Morphology: Atomic force microscopy (AFM) studies have revealed that BAPN treatment increases the D-spacing of collagen fibrils, which is the characteristic axial periodicity of collagen.[2][8]

Quantitative Effects of BAPN on Collagen Cross-linking

| BAPN Concentration/Dose | Effect on Cross-links | Tissue/Cell Type | Reference |

| 0.25 mM | Significant reduction in mature (HP) crosslinks | In vitro osteoblasts | [2][8] |

| 0.5 mM | Decrease in DHLNL and HLNL | MC3T3-E1 cells | [6][7] |

| 1.0 mM and 2.0 mM | Undetectable levels of DHLNL and HLNL | MC3T3-E1 cells | [6][7] |

| 1 g/kg/day for 13 weeks | Decrease in hydroxypyridinium (HP) from 0.24 to 0.13 moles/mole of collagen | Rabbit compact bone | [1] |

Cellular Responses to BAPN Treatment

BAPN-induced changes in the ECM microenvironment trigger various cellular responses:

-

Gene Expression Changes: While BAPN treatment may not always affect the expression of the LOX gene itself, it can lead to the upregulation of genes involved in collagen synthesis (COL1A1, COL1A2) and ECM remodeling, such as Bone Morphogenetic Protein-1 (BMP-1) and Periostin (POSTN).[9]

-

Cell Proliferation and Differentiation: The effect of BAPN on cell proliferation is dose-dependent and can vary between cell types.[9] In osteoblasts, BAPN has been shown to increase alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, while increasing the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, indicative of osteoclastogenesis.[10]

-

Inhibition of Angiogenesis and Cell Migration: BAPN has been demonstrated to inhibit angiogenesis and the migration of endothelial cells, potentially through the modulation of various signaling pathways.[11]

Dose-Dependent Effects of BAPN on Gene Expression in Osteoblasts

| BAPN Concentration | Upregulated Genes | Reference |

| > 0.25 mM | BMP-1, POST | [9] |

| 1.0, 2.0, 10.0 mM | COL1A1, COL1A2 | [9] |

Signaling Pathways Modulated by BAPN

The alterations in the ECM and cell-matrix interactions induced by BAPN lead to the modulation of several key signaling pathways.

Focal Adhesion Kinase (FAK) and Downstream Signaling

Inhibition of LOX by BAPN disrupts the normal structure of collagen fibrils, which can be sensed by cells through integrin receptors. This can lead to a decrease in the phosphorylation of Focal Adhesion Kinase (FAK), a key mediator of integrin signaling.[9] Downstream of FAK, the Raf/MEK/ERK (MAPK) and PI3K/Akt signaling pathways can be affected, influencing cell survival, proliferation, and migration.[11]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to study the effects of BAPN.

Lysyl Oxidase Activity Assay (Fluorometric)

This assay quantifies LOX activity by measuring the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.

Materials:

-

Lysyl Oxidase Activity Assay Kit (e.g., from Abcam, Sigma-Aldrich) containing LOX Assay Buffer, LOX Substrate, Horseradish Peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).

-

BAPN fumarate solution (as inhibitor).

-

Black 96-well microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare Reagents: Reconstitute and dilute kit components as per the manufacturer's instructions. Prepare a stock solution of BAPN in assay buffer.

-

Sample Preparation: Prepare experimental samples (e.g., cell culture supernatant, purified enzyme) and controls (positive control with active LOX, negative control with BAPN, blank).

-

Reaction Setup: In a 96-well plate, add samples and controls.

-

Initiate Reaction: Add the reaction mix containing LOX substrate, HRP, and the fluorescent probe to each well.

-

Measurement: Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm) at 37°C for a specified duration (e.g., 30-60 minutes).[2][7][12]

-

Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the LOX activity.

Atomic Force Microscopy (AFM) for Collagen D-spacing

AFM is used to visualize the nanoscale topography of collagen fibrils and measure their characteristic D-spacing.

Materials:

-

Atomic Force Microscope.

-

AFM probes suitable for soft-matter imaging.

-

Sample substrate (e.g., freshly cleaved mica).

-

Phosphate-buffered saline (PBS).

-

Image analysis software with 2D Fast Fourier Transform (FFT) capability.

Procedure:

-

Sample Preparation: Culture cells (e.g., osteoblasts) on a suitable substrate and treat with or without BAPN. After a designated time for matrix deposition, fix the samples.

-

AFM Imaging: Image the collagen fibrils in tapping mode in air or liquid (PBS). Acquire high-resolution images of individual fibrils.

-

Image Analysis:

-

Statistical Analysis: Measure the D-spacing for a large number of fibrils from both control and BAPN-treated groups and perform statistical analysis to determine significant differences.

Fourier Transform Infrared (FTIR) Spectroscopy for Collagen Cross-link Analysis

FTIR spectroscopy can be used to assess changes in the secondary structure of collagen, which are indicative of alterations in cross-linking.

Materials:

-

FTIR spectrometer with a microscope attachment.

-

Sample holder (e.g., BaF₂ window).

-

Software for spectral analysis and curve fitting.

Procedure:

-

Sample Preparation: Prepare thin sections of the ECM or isolated collagen.

-

Spectral Acquisition: Acquire FTIR spectra from multiple locations on the sample, typically in the amide I region (1600-1700 cm⁻¹).

-

Data Analysis:

-

Perform baseline correction and normalization of the spectra.

-

Use second-derivative analysis and curve-fitting to resolve the overlapping peaks within the amide I band.

-

The ratio of the areas of the peaks at ~1660 cm⁻¹ (associated with mature, pyridinoline cross-links) and ~1690 cm⁻¹ (associated with immature, keto-imine cross-links) is calculated to assess the degree of collagen cross-link maturation.[14][15] A decrease in this ratio is indicative of BAPN's inhibitory effect.

-

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of genes related to collagen metabolism and ECM remodeling.

Materials:

-

RNA extraction kit (e.g., TRIzol).

-

Reverse transcription kit.

-

qPCR instrument and reagents (e.g., SYBR Green).

-

Primers for target genes (LOX, COL1A1, COL1A2, BMP-1, POSTN) and a housekeeping gene (e.g., GAPDH).

Procedure:

-

RNA Extraction: Isolate total RNA from cells treated with or without BAPN.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR: Perform qPCR using the synthesized cDNA, specific primers, and qPCR master mix.

-

Data Analysis: Use the comparative CT (ΔΔCT) method to calculate the relative fold change in gene expression in BAPN-treated samples compared to controls, normalized to the housekeeping gene.[3][9]

Quantification of Specific Collagen Cross-links by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of collagen cross-links.

Materials:

-

Liquid chromatograph coupled to a tandem mass spectrometer.

-

Appropriate chromatography column.

-

Standards for the cross-links of interest (e.g., pyridinoline, DHLNL).

-

Reagents for sample hydrolysis (e.g., hydrochloric acid).

Procedure:

-

Sample Hydrolysis: Hydrolyze the protein samples to release the individual amino acids and cross-link molecules.

-

Chromatographic Separation: Separate the components of the hydrolysate using liquid chromatography.

-

Mass Spectrometry Detection: Detect and quantify the specific cross-link molecules using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[16]

-

Quantification: Determine the concentration of each cross-link by comparing the signal to that of known standards.

Conclusion

Beta-aminopropionitrile fumarate is a powerful tool for investigating the role of lysyl oxidase and collagen cross-linking in a wide range of biological processes. Its well-defined mechanism of action as an irreversible inhibitor of LOX provides a specific means to perturb ECM structure and function. The resulting alterations in tissue mechanics and cell-matrix interactions trigger a complex array of downstream cellular and signaling events. A thorough understanding of this mechanism, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers and drug developers seeking to leverage the properties of BAPN in their studies of fibrosis, cancer, and other ECM-related pathologies, as well as in the development of novel therapeutic strategies.

References

- 1. BAPN dose dependence of mature crosslinking in bone matrix collagen of rabbit compact bone: corresponding variation of sonic velocity and equatorial diffraction spacing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]

- 4. Bioreductively Activated Lysyl Oxidase Inhibitors against Hypoxic Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. silviacanelon.com [silviacanelon.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ors.org [ors.org]

- 9. Substrate strain mitigates effects of β-aminopropionitrile-induced reduction in enzymatic crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139) | Abcam [abcam.com]

- 13. Nanoscale Structure of Type I Collagen Fibrils: Quantitative Measurement of D-spacing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of Fourier Transform Infrared Microspectroscopy for the Evaluation of Enzymatic Cross-Linking of Bone Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spectroscopic characterization of collagen cross-links in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of beta-Aminopropionitrile (BAPN) Fumarate on Collagen Cross-Linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of beta-aminopropionitrile (BAPN) fumarate (B1241708), a potent and irreversible inhibitor of lysyl oxidase (LOX), the key enzyme responsible for the initiation of collagen and elastin (B1584352) cross-linking. This document details the mechanism of action of BAPN, its effects on the biomechanical properties of tissues, and standardized methodologies for its study. Quantitative data from various studies are summarized, and detailed experimental protocols for assessing LOX activity and collagen cross-linking are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of BAPN's role in connective tissue biology and its potential as a therapeutic agent.

Introduction

Collagen, the most abundant protein in mammals, provides structural integrity and tensile strength to connective tissues. Its stability is largely dependent on the formation of covalent intermolecular cross-links. This process is initiated by the enzyme lysyl oxidase (LOX), which catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin. The resulting aldehyde precursors spontaneously react to form immature and mature cross-links, which are critical for the proper function of tissues such as skin, bone, tendons, and blood vessels.

Beta-aminopropionitrile (BAPN) is a well-characterized lathyrogen, a compound that disrupts the formation of connective tissue. Its fumarate salt is often used in research due to its stability and solubility. BAPN acts as a potent, irreversible inhibitor of LOX, thereby preventing the formation of collagen cross-links.[1] This inhibitory action leads to a condition known as lathyrism, characterized by weakened connective tissues. The study of BAPN has been instrumental in elucidating the importance of collagen cross-linking in tissue mechanics and disease, and it continues to be a valuable tool in the development of therapies for fibrotic diseases and cancer, where excessive collagen cross-linking contributes to pathology.

Mechanism of Action of beta-Aminopropionitrile (BAPN)

BAPN is a mechanism-based inhibitor of lysyl oxidase.[1] The initial interaction between BAPN and LOX is competitive with the enzyme's natural substrates.[1] Following this initial binding, a time- and temperature-dependent irreversible inhibition occurs.[1] The proposed mechanism involves the formation of a covalent bond between a nucleophile in the enzyme's active site and a ketenimine intermediate formed from BAPN through an enzyme-assisted β-proton abstraction.[1] This covalent modification permanently inactivates the enzyme.

Quantitative Data on the Effects of BAPN

The following tables summarize the quantitative effects of BAPN on lysyl oxidase activity, collagen cross-linking, and tissue biomechanics as reported in the scientific literature.

Table 1: Inhibition of Lysyl Oxidase by BAPN

| Parameter | Value | Organism/Enzyme Source | Reference |

| KI | 6 µM | Chick Aortic Lysyl Oxidase | [1] |

| Inactivation Rate Constant (kinact) | 0.16 min-1 | Chick Aortic Lysyl Oxidase | [1] |

Table 2: Effects of BAPN on Collagen Cross-Linking

| Parameter | Treatment | Effect | Tissue/Cell Type | Reference |

| Mature to Immature Cross-link Ratio | 0.25 mM BAPN-fumarate | Decreased | In vitro osteoblast culture | [2][3][4] |

| Hydroxylysylpyridinoline (HP) Peak Area | 0.25 mM BAPN-fumarate | Significantly Reduced | In vitro osteoblast culture | [2][3][4] |

| Immature Cross-links | 0.25 mM BAPN-fumarate | Not Significantly Affected | In vitro osteoblast culture | [2][3][4] |

| Immature Collagen Cross-linking | Systemic BAPN | Reduced (0.42 ± 0.12 vs 1.19 ± 0.33 µmol/mg) | Rat Arteriovenous Fistula | [5] |

| Mature Collagen Cross-linking | Systemic BAPN | Trend towards decrease (0.10 ± 0.03 vs 0.21 ± 0.15 µmol/mg) | Rat Arteriovenous Fistula | [5] |

Table 3: Effects of BAPN on Tissue Biomechanics

| Parameter | Treatment | Effect | Tissue/Cell Type | Reference |

| Tendon Elastic Modulus | BAPN treatment | 38% reduction at HH 40, 68% reduction at HH 43 | Embryonic chick tendon | [6] |

| Indentation Modulus | BAPN treatment (static) | Increased (0.251 ± 0.031 kPa vs control) | In vitro osteoblast culture | [7] |

| Wall Fibrosis | Systemic BAPN | Reduced (10.42 ± 3.38% vs 23.72 ± 11.88%) | Rat Arteriovenous Fistula | [5] |

Experimental Protocols

Lysyl Oxidase (LOX) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[8][9][10]

A. Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of LOX-mediated amine oxidation. The H₂O₂ is detected using a fluorometric probe in a horseradish peroxidase (HRP)-coupled reaction, resulting in a fluorescent signal proportional to LOX activity.

B. Materials:

-

LOX Assay Buffer (e.g., 1.2 M urea, 50 mM sodium borate, pH 8.2)

-

LOX Substrate (e.g., 1,5-diaminopentane)

-

HRP

-

Fluorometric Probe (e.g., Amplex Red)

-

Purified LOX or cell/tissue lysate

-

BAPN (as a specific inhibitor for control wells)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 540/590 nm)

C. Procedure:

-

Reagent Preparation: Prepare a master mix containing LOX Assay Buffer, LOX Substrate, HRP, and the fluorometric probe.

-

Sample Preparation: Add purified enzyme, cell culture supernatant, or tissue homogenate to the wells of the microplate. For inhibitor control wells, pre-incubate the sample with a high concentration of BAPN (e.g., 100 µM).

-

Initiate Reaction: Add the master mix to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity at Ex/Em = 540/590 nm in kinetic or endpoint mode.

-

Data Analysis: Subtract the fluorescence values of the BAPN inhibitor control wells from the sample wells to determine the specific LOX activity.

Quantification of Collagen Cross-Links by HPLC

This protocol provides a general framework for the analysis of the mature collagen cross-links pyridinoline (B42742) (PYD) and deoxypyridinoline (B1589748) (DPD).[11][12][13][14][15]

A. Principle: Tissue samples are hydrolyzed to release individual amino acids and cross-linking molecules. These are then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by their intrinsic fluorescence.

B. Materials:

-

Tissue sample (e.g., bone, cartilage, tendon)

-

6 M HCl

-

Cellulose (B213188) CF1 column for prefractionation

-

RP-HPLC system with a C18 column

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with an ion-pairing agent like heptafluorobutyric acid)

-

Fluorescence detector (Ex/Em = 297/395 nm for PYD and DPD)

-

PYD and DPD standards

C. Procedure:

-

Sample Hydrolysis: Lyophilize and weigh the tissue sample. Hydrolyze the sample in 6 M HCl at ~110°C for 18-24 hours.

-

Prefractionation: Remove the acid under vacuum. Reconstitute the hydrolysate and apply it to a cellulose CF1 column to partially purify the cross-links.

-

HPLC Analysis: Lyophilize the appropriate fractions from the cellulose column and reconstitute in the HPLC mobile phase. Inject the sample onto the RP-HPLC system.

-

Detection and Quantification: Monitor the eluent with a fluorescence detector. Identify and quantify PYD and DPD peaks by comparing their retention times and peak areas to those of known standards.

-

Normalization: Express the cross-link content relative to the collagen content of the tissue, which can be determined by measuring hydroxyproline (B1673980) concentration.

In Vivo Administration of BAPN to Mice

This protocol describes the common method of administering BAPN through drinking water to induce lathyrism in mice.[16][17][18][19][20]

A. Principle: Continuous oral administration of BAPN in drinking water leads to systemic inhibition of LOX and the development of lathyritic symptoms, providing a model to study the effects of impaired collagen cross-linking.

B. Materials:

-

BAPN fumarate

-

Drinking water

-

3-4 week old male C57BL/6 mice (a commonly used strain and age)

-

Animal housing and monitoring equipment

C. Procedure:

-

BAPN Solution Preparation: Prepare a solution of BAPN fumarate in drinking water. A common concentration is 0.5% (w/v).[18][19] The solution should be freshly prepared and replaced regularly (e.g., twice weekly).

-

Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before starting the experiment.

-

Administration: Provide the BAPN-containing drinking water ad libitum to the experimental group. The control group should receive normal drinking water.

-

Monitoring: Monitor the animals daily for general health, body weight, and water consumption. Be aware of potential side effects, including aortic aneurysms and rupture, which can occur with prolonged BAPN administration.[16][19]

-

Duration: The duration of administration will depend on the experimental goals, ranging from a few weeks to several months.[16][19]

-

Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest for biomechanical testing, histological analysis, and biochemical assays.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Collagen synthesis and cross-linking pathway with BAPN inhibition.

Caption: General experimental workflow for studying the effects of BAPN.

Conclusion

beta-Aminopropionitrile fumarate is an invaluable tool for researchers studying the role of collagen cross-linking in health and disease. Its well-defined mechanism of action as an irreversible inhibitor of lysyl oxidase allows for the controlled manipulation of connective tissue properties. This guide provides a centralized resource of quantitative data, detailed experimental protocols, and clear visual representations to aid in the design and execution of studies involving BAPN. A thorough understanding of the methodologies presented here will enable researchers to generate robust and reproducible data, ultimately advancing our knowledge of connective tissue biology and pathology.

References

- 1. Reaction of aortic lysyl oxidase with beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]

- 5. Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Substrate strain mitigates effects of β-aminopropionitrile-induced reduction in enzymatic crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples. | Semantic Scholar [semanticscholar.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Analysis of the pyridinoline and deoxypyridinoline in urine by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of pyridinoline and deoxypyridinoline in urine, with special attention to retaining their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. β-Aminopropionitrile-induced aortic aneurysm and dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Murine Model of Thoracic Aortic Dissection Induced by Oral β-Aminopropionitrile and Subcutaneous Angiotensin II Infusion [jove.com]

- 18. journals.plos.org [journals.plos.org]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

The Biochemical Ripple Effect: A Technical Guide to β-Aminopropionitrile's (BAPN) Impact on the Extracellular Matrix

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical effects of β-aminopropionitrile (BAPN) on the extracellular matrix (ECM). BAPN is a potent and irreversible inhibitor of lysyl oxidase (LOX), a critical enzyme responsible for the cross-linking of collagen and elastin (B1584352). By disrupting this fundamental process, BAPN induces significant alterations in the structural integrity and biomechanical properties of connective tissues. This document details the mechanism of BAPN action, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development who are investigating ECM remodeling, fibrosis, and related pathological conditions.

Introduction: The Role of Lysyl Oxidase and the Impact of BAPN

The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. The mechanical properties of the ECM are largely determined by the cross-linking of its primary protein components, collagen and elastin. This cross-linking is catalyzed by the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1][2] LOX initiates the formation of covalent cross-links by oxidizing the ε-amino group of specific lysine (B10760008) and hydroxylysine residues in collagen and elastin precursors.[1] These resulting aldehyde residues spontaneously condense to form stable intramolecular and intermolecular cross-links, which are essential for the tensile strength and elasticity of connective tissues.[1][3]

β-aminopropionitrile (BAPN) is a naturally occurring lathyrogen and a well-characterized inhibitor of LOX.[4][5] It acts as an irreversible, mechanism-based inhibitor by covalently binding to the active site of LOX, thereby preventing the enzymatic formation of aldehydes necessary for cross-linking.[5][6] This inhibition of collagen and elastin cross-linking leads to a condition known as lathyrism, characterized by a weakening of connective tissues.[7] Due to its potent effects on the ECM, BAPN is a critical tool for studying the role of collagen and elastin cross-linking in both normal physiological processes and in pathological conditions such as fibrosis and cancer.[8][9]

Mechanism of BAPN Action

BAPN's inhibitory effect stems from its structural similarity to lysyl oxidase substrates. The proposed mechanism involves the formation of a covalent adduct between a reactive ketenimine, formed from BAPN, and a nucleophile within the LOX active site.[10] This covalent modification leads to the irreversible inactivation of the enzyme.[6] The initial interaction is competitive with LOX substrates like elastin and alkyl amines.[6]

Quantitative Effects of BAPN on the Extracellular Matrix

The administration of BAPN leads to measurable changes in the biochemical and biomechanical properties of the ECM. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Potency of BAPN against Lysyl Oxidase Family Enzymes

| Enzyme | IC50 / pIC50 | Assay Conditions | Reference |

| Lysyl Oxidase (LOX) | KI = 6 µM | Aortic lysyl oxidase, 37°C | [6] |

| LOXL2 | pIC50 = 6.4 ± 0.1 | Recombinant human LOXL2 | [4][10] |

| LOXL2 | IC50 = 243 nM (15 min preincubation) | CHO-expressed human LOXL2 | [11] |

| LOXL2 | IC50 = 66 nM (2 hr preincubation) | CHO-expressed human LOXL2 | [11] |

| LOXL3 | Inhibited by BAPN (dose-dependent) | Recombinant human LOXL3 | [12] |

Table 2: Effects of BAPN on Collagen and Elastin Cross-linking

| Tissue/Cell Type | BAPN Treatment | Effect on Cross-links | Reference |

| Rat Aorta | In vivo injection | 49% decrease in pyridinoline (B42742) (mature collagen cross-link) | [3] |

| Rat Arteriovenous Fistulas | Systemic treatment | Reduced immature collagen cross-linking (0.42±0.12 vs 1.19±0.33 µmol/mg dry weight) | [8] |

| MC3T3-E1 Osteoblasts | 0.5 mM in culture | Decreased divalent DHLNL and HLNL levels | [13] |

| MC3T3-E1 Osteoblasts | 1.0 and 2.0 mM in culture | Undetectable levels of divalent and trivalent cross-links | [13] |

| Mouse Bone | 0.25mM BAPN-fumarate in vitro | Decreased mature to immature cross-link ratio | [5] |

Table 3: Biomechanical Consequences of BAPN Treatment

| Tissue | BAPN Treatment | Biomechanical Changes | Reference |

| Rat Aorta | In vivo injection | Increased diameter (1.64 vs 1.57 mm), reduced max load (1.08 vs 1.55 N), reduced max stiffness (3.34 vs 4.49 N) | [3] |

| Mouse Aortic Aneurysm Model | 2 weeks continuous | No significant effect on Ultimate Tensile Strength (UTS) (18.05 vs 24.84 N/cm²) | [14] |

| Mouse Aortic Aneurysm Model | 8 weeks continuous | Significantly lower tangent modulus (3.71 N/cm²) and UTS (2.18 N/cm²) | [14] |

| Chick Embryo Tendon | In ovo treatment | Reduced elastic modulus by up to 68.4% | [15] |

| Rat Arteriovenous Fistulas | Systemic treatment | Increased venous distensibility and elasticity | [8] |

Signaling Pathways Modulated by BAPN via LOX Inhibition

LOX activity is not confined to ECM structuring; it also influences cellular behavior by modulating various signaling pathways. By inhibiting LOX, BAPN can indirectly affect these pathways.

LOX has been shown to interact with and modulate signaling pathways including:

-

Platelet-Derived Growth Factor (PDGF) Signaling: LOX can oxidize the PDGF receptor-β (PDGFRβ), which enhances the chemotactic response of smooth muscle cells to PDGF.[16][17] BAPN treatment reduces this oxidation and diminishes the binding affinity of PDGF-BB to its receptor.[17]

-

Focal Adhesion Kinase (FAK) Signaling: Changes in ECM stiffness, a direct consequence of LOX activity, are sensed by cells through integrins, leading to the activation of FAK. BAPN-induced reduction in ECM cross-linking can lead to a dose-dependent loss of phosphorylated FAK.[18]

-

Transforming Growth Factor-β (TGF-β) Signaling: LOX is implicated in the regulation of the TGF-β signaling pathway, which is a key driver of fibrosis.[16][19] BAPN treatment has been shown to decrease profibrotic TGF-β staining in vivo.[20]

Key Experimental Protocols

In Vitro Inhibition of Collagen Cross-linking in Cell Culture

This protocol is adapted from studies using osteoblasts and endothelial cells.[5][21][22]

-

Cell Culture: Plate cells (e.g., MC3T3-E1 osteoblasts, human umbilical vein endothelial cells) in appropriate culture vessels and grow to near confluence in standard growth medium.

-

BAPN Treatment: Upon reaching confluence, switch the cells to a differentiation medium (e.g., containing ascorbic acid to promote collagen synthesis) supplemented with BAPN-fumarate at a final concentration ranging from 0.25 mM to 2.0 mM.[5][13] Culture the cells for a period sufficient for ECM deposition (e.g., 14-21 days), replacing the BAPN-containing medium every 2-3 days.

-

Matrix Isolation: After the culture period, the deposited ECM can be isolated. This may involve washing with PBS and decellularization using a solution of ammonium (B1175870) hydroxide (B78521) and Triton X-100.

-

Collagen Cross-link Analysis:

-

Hydrolyze the isolated ECM in 6N HCl at 110°C for 24 hours.

-

Analyze the hydrolysate for collagen cross-links (e.g., pyridinoline, deoxypyridinoline, DHLNL, HLNL) using high-performance liquid chromatography (HPLC) with fluorescence detection.[13]

-

Quantify total collagen content by measuring hydroxyproline (B1673980) concentration in the hydrolysate.[23]

-

In Vivo Induction of Lathyrism in Rodent Models

This protocol is a general guideline based on studies inducing aortic aneurysms and tissue weakening.[3][24]

-

Animal Model: Use young, growing rodents (e.g., 3-4 week old Sprague-Dawley rats or C57BL/6 mice) as they are more susceptible to the effects of BAPN.

-

BAPN Administration: Administer BAPN in the drinking water at concentrations ranging from 0.2% to 0.6% (w/v).[24] Alternatively, daily subcutaneous or intraperitoneal injections of BAPN (e.g., 150 mg/kg) can be used.[25] The treatment duration can range from a few days to several weeks depending on the desired outcome.

-

Monitoring: Monitor the animals daily for signs of lathyrism (e.g., weight loss, skeletal deformities, aortic aneurysm).[24]

-

Tissue Harvesting and Analysis: At the end of the experimental period, euthanize the animals and harvest the tissues of interest (e.g., aorta, skin, bone).

-

Biomechanical Testing: Perform tensile strength testing on the harvested tissues to measure parameters such as ultimate tensile strength, stiffness, and elasticity.[3][14]

-

Biochemical Analysis: Analyze the tissues for collagen and elastin content and cross-link profiles as described in the in vitro protocol.[3][23] Histological analysis (e.g., Masson's trichrome staining for collagen) can also be performed to visualize changes in ECM structure.[8]

Conclusion

β-aminopropionitrile is an invaluable tool for elucidating the critical role of lysyl oxidase-mediated cross-linking in the formation, function, and pathology of the extracellular matrix. Its potent and irreversible inhibition of LOX provides a robust method for studying the consequences of impaired ECM maturation. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals aiming to understand and manipulate the biochemical properties of the ECM. Further research into the nuanced effects of BAPN on different LOX isoforms and its complex interplay with cellular signaling will continue to advance our understanding of connective tissue biology and disease.

References

- 1. Lysyl oxidase - Wikipedia [en.wikipedia.org]

- 2. The function and mechanisms of action of lysyl oxidase-like 3 (LOXL3) in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of cross-links in collagen is associated with reduced stiffness of the aorta in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]

- 6. Reaction of aortic lysyl oxidase with beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate strain mitigates effects of β-aminopropionitrile-induced reduction in enzymatic crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanical and matrix effects of short and long-duration exposure to beta-aminopropionitrile in elastase-induced model abdominal aortic aneurysm in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysyl Oxidase Oxidizes Cell Membrane Proteins and Enhances the Chemotactic Response of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. molbiolcell.org [molbiolcell.org]

- 19. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Periadventitial β-aminopropionitrile-loaded nanofibers reduce fibrosis and improve arteriovenous fistula remodeling in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Collagen cross-link synthesis in cultured vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Extracellular matrix with defective collagen cross-linking affects the differentiation of bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. profiles.wustl.edu [profiles.wustl.edu]

- 24. BAPN-induced rodent model of aortic dissecting aneurysm and related complications - Chen - Journal of Thoracic Disease [jtd.amegroups.org]

- 25. journals.physiology.org [journals.physiology.org]

In Vitro Characterization of beta-Aminopropionitrile Fumarate: A Technical Guide

Introduction

Beta-aminopropionitrile (BAPN), a lathyrogen originally identified in the sweet pea Lathyrus odoratus, is a potent and well-characterized inhibitor of the lysyl oxidase (LOX) family of enzymes. In its fumarate (B1241708) salt form, BAPN is frequently utilized in preclinical research to study the roles of collagen and elastin (B1584352) cross-linking in tissue mechanics, development, and disease pathogenesis. The primary mechanism of BAPN is the irreversible inhibition of LOX, a copper-dependent enzyme essential for the covalent cross-linking of collagen and elastin fibers in the extracellular matrix (ECM). By preventing the formation of these cross-links, BAPN provides a powerful tool to investigate fibrotic diseases, cancer metastasis, and angiogenesis. This technical guide provides an in-depth overview of the in vitro characterization of BAPN fumarate, detailing its mechanism of action, quantitative effects on cellular and matrix properties, and comprehensive experimental protocols for its evaluation.

Mechanism of Action

Beta-aminopropionitrile is a specific and irreversible inhibitor of lysyl oxidase activity.[1] The initial interaction between BAPN and the enzyme is competitive with substrates like elastin or alkyl amines.[2] This is followed by a time- and temperature-dependent irreversible inactivation, where BAPN covalently binds to the enzyme's active site.[2]

LOX enzymes catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues on procollagen (B1174764) and tropoelastin molecules. This enzymatic reaction produces highly reactive aldehyde residues. These aldehydes then spontaneously undergo condensation reactions to form intra- and intermolecular covalent cross-links, which are critical for the stabilization, insolubility, and tensile strength of collagen and elastin fibers.

BAPN's inhibition of LOX blocks the initial aldehyde formation, thereby preventing the synthesis of new cross-links and the maturation of existing immature cross-links.[3] This results in a mechanically weaker and more soluble collagen and elastin matrix. This targeted disruption of the ECM is the foundation for BAPN's utility in studying and potentially treating conditions characterized by excessive collagen deposition and stiffening, such as fibrosis and certain cancers.

Quantitative Data Summary

The in vitro effects of beta-aminopropionitrile fumarate have been quantified across various experimental systems. The following tables summarize key findings to provide a comparative overview for researchers.

Table 1: In Vitro Inhibitory and Cytotoxic Activity of BAPN

| Parameter | System/Cell Type | Value | Reference |

| ID₅₀ (Inhibitory Dose) | Rat Embryonic Neurons | 1 x 10⁻⁵ M | |

| Effective Concentration | Osteoblasts (MC3T3-E1) | 0.25 - 2.0 mM | [3] |

| Effective Concentration | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 - 0.4 mM | [4][5] |

| Effective Concentration | Fibroblasts (Chicken Tendon) | 0.25 - 0.5 mM | |

| Cytotoxicity | Epidermal Cells (Chicken) | Toxic at concentrations that alter feather development | |

| Cytotoxicity | Dermal Cells (Chicken) | Not toxic at concentrations that alter feather development |

Table 2: Effects of BAPN on In Vitro Cellular Processes

| Cellular Process | Cell Type | BAPN Concentration | Observed Effect | Reference |

| Migration | HUVECs | 0.1, 0.2, 0.4 mM | Significant inhibition of FBS-induced migration. | [4] |

| Fibroblasts | 0.25, 0.5 mM | Dose-dependent inhibition of migration. | ||

| Proliferation | Osteoblasts (MC3T3-E1) | Not specified | Down-regulated cell multiplication. | [6] |

| Fibroblasts | 0.25, 0.5 mM | No significant inhibition. | ||

| Angiogenesis | HUVECs | 0.1, 0.2, 0.4 mM | Significant inhibition of VEGF, bFGF, and PMA-induced angiogenesis. | [4][7] |

| Gene Expression | Osteoblasts (MC3T3-E1) | 1.0, 5.0, 10.0 mM | Upregulation of LOX (not statistically significant). | |

| Osteoblasts (MC3T3-E1) | 1.0, 2.0, 10.0 mM | Significant upregulation of COL1A1 and COL1A2. | ||

| Osteoblasts (MC3T3-E1) | 0.25 mM | No significant change in LOX, COL1A1, or COL1A2. | [3] | |

| Osteoblasts (MC3T3-E1) | Not specified | Down-regulation of Plod2 and Lox. | [6] | |

| Differentiation | Osteoblasts (MC3T3-E1) | Not specified | Up-regulated alkaline phosphatase activity. | [6] |

| Osteoblasts (MC3T3-E1) | Not specified | Stimulated expression of Runx2. | [6] |

Table 3: Effects of BAPN on Extracellular Matrix In Vitro

| ECM Parameter | Cell Type / System | BAPN Concentration | Observed Effect | Reference |

| Collagen Cross-linking | Osteoblasts (MC3T3-E1) | 0.25 mM | Significant reduction in the mature to immature cross-link ratio. | [3] |

| Osteoblasts (MC3T3-E1) | 0.5 mM | Decreased levels of divalent cross-links (DHLNL and HLNL). | ||

| Osteoblasts (MC3T3-E1) | 1.0, 2.0 mM | Undetectable levels of divalent cross-links (DHLNL and HLNL). | ||

| Osteoblasts (MC3T3-E1) | 0.5 mM | Significant decrease in trivalent pyridinoline (B42742) cross-links. | ||

| Osteoblasts (MC3T3-E1) | 1.0, 2.0 mM | Undetectable levels of trivalent pyridinoline cross-links. | ||

| Porcine Aortic Endothelium | Not specified | Inhibited synthesis of di-OH-LNL, OH-LNL, and LNL. | [2] | |

| Collagen Morphology | Osteoblasts (MC3T3-E1) | 0.25 mM | Significant shift towards higher D-spacing values in collagen fibrils. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of BAPN fumarate. The following sections describe key experimental protocols.

Lysyl Oxidase (LOX) Activity Assay (Fluorometric)

This assay quantifies LOX activity by measuring the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate. The H₂O₂ is detected using a fluorometric probe in a horseradish peroxidase (HRP)-coupled reaction.[8]

Materials:

-

LOX Assay Buffer (e.g., 1.2 M Urea, 50 mM Sodium Borate, pH 8.2)

-

Sample (purified enzyme, cell lysate, or conditioned cell media)

-

LOX Substrate (e.g., a proprietary substrate or 1,5-diaminopentane)

-

HRP

-

Fluorometric Probe (e.g., Amplex Red)

-

BAPN fumarate (as inhibitor/negative control)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Ex/Em = ~540/590 nm)

Procedure:

-

Sample Preparation: Prepare samples in pre-warmed (37°C) LOX Assay Buffer. For inhibition studies, pre-incubate the sample with various concentrations of BAPN fumarate for 30 minutes at 37°C. A "no inhibitor" control should be run in parallel.

-

Reaction Mix Preparation: Prepare a master mix containing LOX Assay Buffer, HRP, and the fluorometric probe.

-

Initiate Reaction: Add 50 µL of the sample (or LOX positive control) to the wells of the 96-well plate. To initiate the reaction, add 50 µL of the Reaction Mix containing the LOX substrate to each well.

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode, taking readings every 30-60 seconds for at least 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (RFU/min). LOX activity is proportional to the slope of the linear portion of the kinetic curve. Compare the rates of BAPN-treated samples to the untreated control to determine the extent of inhibition.

Cell Culture and BAPN Treatment

This protocol provides a general framework for treating adherent cell cultures with BAPN fumarate.

Materials:

-

Target cell line (e.g., MC3T3-E1 osteoblasts, HUVECs)

-

Complete cell culture medium

-

BAPN fumarate stock solution (dissolved in sterile water or PBS, filter-sterilized)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates/flasks

Procedure:

-

Cell Seeding: Seed cells at a desired density in culture plates and allow them to adhere and grow, typically for 24 hours.

-

Treatment Preparation: Prepare fresh dilutions of BAPN fumarate in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 mM to 2.0 mM).

-

Cell Treatment: Aspirate the old medium from the cells. Wash once with sterile PBS. Add the BAPN-containing medium to the cells. An untreated control group (medium only) must be included.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours to 14 days), depending on the endpoint being measured. The medium should be replaced with fresh BAPN-containing medium every 2-3 days for longer experiments.

-

Downstream Analysis: After the treatment period, cells or the deposited ECM can be harvested for analysis (e.g., proliferation assay, gene expression analysis, or matrix characterization).

Cell Migration Assay (Boyden Chamber)

This assay measures the effect of BAPN on the chemotactic migration of cells through a porous membrane.[4]

Materials:

-

Boyden chamber apparatus with porous inserts (e.g., 8 µm pore size)

-

Chemoattractant (e.g., Fetal Bovine Serum - FBS)

-

Serum-free cell culture medium

-

BAPN fumarate

-

Cells in suspension

-

Fixation and staining reagents (e.g., methanol, crystal violet)

Procedure:

-

Chamber Setup: Place the porous inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium containing various concentrations of BAPN fumarate. Include an untreated control.

-

Cell Seeding: Add the cell suspension to the upper chamber (the insert).

-

Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 4-24 hours) at 37°C.

-

Cell Removal and Staining: After incubation, carefully remove the non-migrated cells from the top surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom surface of the insert with methanol, then stain with crystal violet.

-

Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several fields of view using a microscope. Compare the results from BAPN-treated groups to the control.

Collagen Cross-linking Analysis (FTIR Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy can be used to assess the relative amounts of mature and immature collagen cross-links in the ECM produced by cell cultures.[3][9] The analysis focuses on the amide I band of the collagen spectrum (~1600-1700 cm⁻¹).

Materials:

-

Decellularized ECM samples (from control and BAPN-treated cultures)

-

FTIR spectrometer with a microscope attachment

-

Sample holder (e.g., BaF₂ window)

Procedure:

-

Sample Preparation: After the culture period, decellularize the matrix using a gentle method (e.g., ammonium (B1175870) hydroxide (B78521) and Triton X-100 treatment) to remove all cellular components, leaving the deposited ECM. Rinse thoroughly with deionized water and air-dry the samples.

-

FTIR Data Acquisition: Acquire spectra from multiple locations on each ECM sample. The amide I region is of primary interest.

-

Data Processing: Perform baseline correction and normalization of the acquired spectra.

-

Curve Fitting: Use second-derivative analysis to identify the underlying sub-bands within the amide I envelope. Peaks at approximately 1660 cm⁻¹ and 1690 cm⁻¹ are associated with mature (e.g., pyridinoline) and immature (e.g., dehydrodihydroxylysinonorleucine) cross-links, respectively.[9]

-

Analysis: Calculate the area under the curve for the ~1660 cm⁻¹ and ~1690 cm⁻¹ peaks. The ratio of the areas (1660 cm⁻¹ / 1690 cm⁻¹) provides a quantitative measure of collagen cross-link maturity. Compare this ratio between control and BAPN-treated samples.

Collagen Morphology Analysis (Atomic Force Microscopy - AFM)

AFM is used to visualize the nanoscale topography of collagen fibrils and to quantitatively measure the characteristic D-spacing, which can be altered by BAPN treatment.[3][10]

Materials:

-

Decellularized ECM samples on a flat substrate (e.g., glass coverslip)

-

Atomic Force Microscope

-

AFM probes suitable for soft-matter imaging in air or liquid

-

Image analysis software with Fast Fourier Transform (FFT) capability

Procedure:

-

Sample Preparation: Prepare decellularized ECM samples as described in the FTIR protocol. Ensure the samples are securely mounted on the AFM stage.

-

AFM Imaging: Operate the AFM in tapping mode to acquire high-resolution topographic images of the collagen fibrils. Scan multiple areas on each sample to ensure representative data.

-

D-spacing Measurement:

-

Select clear images of individual, well-defined collagen fibrils.

-

Perform a 2D Fast Fourier Transform (FFT) on the selected image region. The periodic D-spacing of the fibril will generate a distinct peak in the FFT power spectrum.

-

The position of this peak corresponds to the spatial frequency of the D-banding. Convert this frequency to a distance (in nanometers) to obtain the D-spacing value.

-

-

Data Analysis: Collect D-spacing measurements from a large number of fibrils for both control and BAPN-treated groups. Plot histograms and cumulative distribution functions to visualize and statistically compare the D-spacing distributions between the groups.[3] An increase in D-spacing is indicative of disrupted cross-linking.

Visualizations

Signaling and Biosynthetic Pathway

Caption: BAPN inhibits Lysyl Oxidase, blocking collagen cross-linking.

Experimental Workflow

Caption: Workflow for in vitro characterization of BAPN fumarate.

Logical Relationships

Caption: Cause-and-effect cascade of BAPN's in vitro activity.

References

- 1. The Effect of β-Aminopropionitrile on Skeletal Micromorphology and Osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collagen cross-link synthesis in cultured vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Differential effects of homocysteine and beta aminopropionitrile on preosteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectroscopic characterization of collagen cross-links in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing Collagen D-Band Periodicity with Atomic Force Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of beta-Aminopropionitrile Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of beta-aminopropionitrile fumarate (B1241708) (BAPN-F), a potent and irreversible inhibitor of lysyl oxidase (LOX). The document details the synthesis of BAPN-F, its key chemical properties, and its mechanism of action in the context of collagen cross-linking. Detailed experimental protocols, data presented in structured tables, and visualizations of the synthesis and signaling pathways are included to support researchers and professionals in drug development and related scientific fields.

Introduction

Beta-aminopropionitrile (BAPN) is a well-documented lathyrogen, a compound that inhibits the cross-linking of collagen and elastin.[1] Its fumarate salt, beta-aminopropionitrile fumarate (BAPN-F), is the form commonly used in research due to its stability. BAPN-F's primary pharmacological action is the irreversible inhibition of lysyl oxidase (LOX), a copper-dependent enzyme crucial for the maturation of the extracellular matrix.[2] By inhibiting LOX, BAPN-F prevents the formation of covalent cross-links in collagen and elastin, leading to a range of biological effects that are of significant interest in various therapeutic areas, including fibrosis, cancer, and connective tissue disorders.[3] This guide serves as a technical resource, consolidating information on the synthesis and chemical characteristics of BAPN-F.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of the free base, beta-aminopropionitrile (BAPN), followed by its conversion to the fumarate salt.

Synthesis of beta-Aminopropionitrile (BAPN)

The industrial synthesis of BAPN typically involves the reaction of acrylonitrile (B1666552) with aqueous ammonia (B1221849).[4]

Reaction Scheme:

A detailed experimental protocol for this reaction is provided in section 5.1.

Formation of this compound

This compound is prepared by reacting beta-aminopropionitrile with fumaric acid in a 2:1 molar ratio.[5][6]

Reaction Scheme:

A detailed experimental protocol for this salt formation is provided in section 5.2.

Chemical Properties

This compound is a white crystalline powder.[7] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆N₄O₄ | [6] |

| Molecular Weight | 256.26 g/mol | [6][8] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 177 °C (decomposes) | [7] |

| Solubility | Water: 125 mg/mL | [6] |

| Storage | 4°C, sealed from moisture | [6] |

Table 1: Chemical and Physical Properties of this compound

Mechanism of Action: Inhibition of Lysyl Oxidase

Beta-aminopropionitrile acts as an irreversible inhibitor of lysyl oxidase (LOX).[2] LOX is a critical enzyme that catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin.[2] This process forms reactive aldehyde groups (allysine and hydroxyallysine) that spontaneously condense to form stable intra- and intermolecular cross-links, which are essential for the tensile strength and stability of the extracellular matrix.[2][9]

BAPN irreversibly binds to the active site of LOX, preventing the initial enzymatic step of aldehyde formation.[9] This inhibition disrupts the collagen cross-linking cascade, leading to the accumulation of soluble, un-cross-linked collagen and a mechanically weaker extracellular matrix.[10]

Signaling Pathway of Lysyl Oxidase Inhibition

The inhibitory action of BAPN on LOX has significant downstream effects on collagen maturation. The following diagram illustrates the collagen cross-linking pathway and the point of inhibition by BAPN.

Caption: Inhibition of Collagen Cross-linking by BAPN.

Experimental Protocols

Synthesis of beta-Aminopropionitrile (BAPN)

This protocol is adapted from established industrial synthesis methods.[4]

Materials:

-

Acrylonitrile

-

Aqueous ammonia (28-30%)

-

Distillation apparatus

-

Reaction vessel with stirring and temperature control

Procedure:

-

In a well-ventilated fume hood, charge the reaction vessel with aqueous ammonia.

-

Heat the aqueous ammonia to approximately 100°C with stirring.

-

Slowly add acrylonitrile to the heated ammonia solution. The molar ratio of ammonia to acrylonitrile should be maintained at a minimum of 4:1 to favor the formation of the primary amine.

-

Maintain the reaction temperature at 100-110°C for 2-3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove excess ammonia and water by distillation under reduced pressure.

-

The crude beta-aminopropionitrile is then purified by vacuum distillation.

Synthesis of this compound

This protocol is based on the known stoichiometry and general procedures for forming amine salts.

Materials:

-

beta-Aminopropionitrile (BAPN), purified

-

Fumaric acid

-

Ethanol (B145695) (or other suitable solvent)

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

-

Drying oven

Procedure:

-

Dissolve 2 moles of beta-aminopropionitrile in a minimal amount of warm ethanol.

-

In a separate flask, dissolve 1 mole of fumaric acid in a minimal amount of warm ethanol.

-

Slowly add the fumaric acid solution to the stirring beta-aminopropionitrile solution.

-

A white precipitate of this compound should form immediately.

-

Continue stirring the mixture for 1-2 hours as it cools to room temperature to ensure complete precipitation.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

-

Melting Point: To be determined and compared with the literature value (177°C with decomposition).[7]

-

FTIR Spectroscopy: To identify the characteristic functional groups (nitrile, amine salt, carboxylate, C=C).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the 2:1 stoichiometric ratio of BAPN to fumarate.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions.[7] It is an experimental teratogen.[7] Wear personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The information presented, including the experimental protocols and mechanistic diagrams, is intended to be a valuable resource for researchers and professionals working with this important lysyl oxidase inhibitor. Further research into the therapeutic applications of BAPN-F is warranted, and the methodologies described herein can serve as a foundation for such investigations.

Workflow Diagram

Caption: Experimental Workflow for BAPN-F Synthesis.

References

- 1. Effect of beta-aminopropionitrile on in vitro bone lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Administration of beta-aminopropionitrile to human beings with urethral strictures: A prelimary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN109438283B - Synthesis method and device of beta-aminopropionitrile - Google Patents [patents.google.com]

- 4. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(3-aminopropiononitrile) fumarate | C10H16N4O4 | CID 5462653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. This compound | 1119-28-4 | Benchchem [benchchem.com]

The Impact of beta-Aminopropionitrile (BAPN) Fumarate on Collagen Fibril D-spacing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of beta-aminopropionitrile (BAPN) fumarate (B1241708) on the D-spacing of collagen fibrils. BAPN is a well-established and potent irreversible inhibitor of lysyl oxidase (LOX), the enzyme responsible for initiating the cross-linking of collagen and elastin.[1] By disrupting this crucial post-translational modification, BAPN alters the biomechanical properties and ultrastructure of collagenous tissues. Understanding these alterations at the nanoscale, specifically the changes in the characteristic D-spacing of collagen fibrils, is critical for research in connective tissue disorders, fibrosis, and the development of therapeutic agents targeting the extracellular matrix.

Mechanism of Action: Inhibition of Lysyl Oxidase

Beta-aminopropionitrile's primary mechanism of action is the irreversible inhibition of lysyl oxidase.[1] LOX catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in tropocollagen molecules, forming highly reactive aldehyde derivatives (allysine and hydroxyallysine). These aldehydes are the precursors to the formation of intra- and intermolecular covalent cross-links that stabilize collagen fibrils and provide tensile strength to tissues. BAPN, as a lathyrogen, acts as a suicide inhibitor of LOX, leading to a condition known as lathyrism, characterized by a weakened connective tissue framework. The inhibition of LOX by BAPN disrupts the formation of these cross-links, resulting in alterations to the structure and organization of collagen fibrils.

Caption: Mechanism of BAPN-mediated inhibition of collagen cross-linking.

Quantitative Effects of BAPN on Collagen D-spacing

The D-spacing, or D-periodicity, of collagen fibrils is a characteristic banding pattern with a periodicity of approximately 67 nm, arising from the staggered arrangement of tropocollagen molecules.[2][3] Alterations in this spacing can indicate changes in the molecular packing and hydration of the fibril. The effect of BAPN on collagen D-spacing appears to be dependent on the biological context, such as the tissue type and whether the study is conducted in vitro or in vivo.

| Study Type | Tissue/Cell Type | BAPN Fumarate Concentration/Dose | Control D-spacing (nm) | BAPN-treated D-spacing (nm) | Percentage Change | Reference |

| In Vitro | Murine Osteoblasts | 0.25 mM | 66.4 ± 0.4 | 67.1 ± 0.4 | +1.05% | [1][3] |

| In Vivo | Murine Bone | 300 mg/kg/day | 65.8 ± 0.5 | 65.4 ± 0.5 | -0.61% | [4] |

Note: The available quantitative data is limited and highlights the need for further dose-response studies across a wider range of tissues.

The seemingly contradictory results between the in vitro and in vivo studies highlight the complexity of the biological system. The in vitro study suggests that the reduction in cross-links may lead to a relaxation or swelling of the collagen fibrils, resulting in a slight increase in D-spacing.[1] Conversely, the in vivo findings in bone, a complex mineralized tissue, suggest that the lack of cross-linking may disrupt the normal collagen template for mineralization, leading to a more compressed fibril structure.[4] Interestingly, one in vivo study demonstrated that daily treadmill exercise in mice could prevent the BAPN-induced decrease in collagen D-spacing, suggesting that mechanical loading may play a role in maintaining collagen fibril integrity.[4]

Experimental Protocols

Accurate measurement of collagen D-spacing requires meticulous sample preparation and high-resolution imaging techniques. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are the primary methods employed for this purpose.

Atomic Force Microscopy (AFM) for D-spacing Analysis

AFM is a powerful technique for imaging the surface topography of collagen fibrils at the nanoscale and is well-suited for quantitative D-spacing measurements.[5]

Experimental Workflow for AFM Analysis:

Caption: A generalized workflow for AFM-based analysis of collagen D-spacing.

Detailed Methodologies:

-

Sample Preparation (In Vitro Osteoblast Culture):

-

Culture pre-osteoblastic cells (e.g., MC3T3-E1) in complete media.

-

Induce differentiation using ascorbic acid.

-

Treat the cultures with the desired concentration of BAPN fumarate (e.g., 0.25 mM) for a specified duration to allow for the synthesis of a collagenous matrix.[3]

-

To expose the collagen matrix for imaging, treat the cell cultures with a solution such as ethylenediaminetetraacetic acid (EDTA) to encourage cellular detachment.[1]

-

Gently rinse the matrix with ultrapurified water and allow it to air-dry on the culture dish or a suitable substrate like mica.

-

-

Sample Preparation (In Vivo Murine Bone):

-

Administer BAPN to the animal model (e.g., daily subcutaneous injections of 300 mg/kg for 21 days for mice).[4]

-

Harvest the bones of interest (e.g., femurs) and store them frozen.

-

Prepare the bone for imaging by polishing the surface to expose the collagen.

-

Demineralize the polished surface using a chelating agent like EDTA to reveal the underlying collagen fibrils.[4]

-

-

AFM Imaging and Analysis:

Transmission Electron Microscopy (TEM) for Collagen Ultrastructure

TEM provides high-resolution images of the internal structure of tissues and can be used to visualize the banding pattern of collagen fibrils.

Detailed Methodologies:

-

Sample Preparation:

-

Fixation: Immediately fix small tissue samples (e.g., 1-2 mm³) in a primary fixative, such as 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M sodium cacodylate), for several hours to overnight at 4°C.

-

Rinsing: Rinse the samples thoroughly in the same buffer.

-

Post-fixation: Post-fix the samples in 1% osmium tetroxide in buffer for 1-2 hours to enhance contrast.

-

Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) or acetone (B3395972) (e.g., 50%, 70%, 90%, 100%).

-

Infiltration and Embedding: Infiltrate the dehydrated samples with a resin (e.g., Epon or Spurr's resin) and polymerize at an elevated temperature (e.g., 60°C) for 48-72 hours.

-

Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.

-

Staining: Mount the sections on copper grids and stain with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to further enhance contrast.

-

-

TEM Imaging and Analysis:

-

Examine the stained sections using a transmission electron microscope.

-

Acquire high-magnification images of longitudinally oriented collagen fibrils.

-

Measure the D-spacing periodicity using the calibrated scale bar in the image analysis software. Multiple measurements along individual fibrils and across different fibrils should be taken to obtain a representative average.

-

Conclusion and Future Directions

The inhibition of lysyl oxidase by beta-aminopropionitrile fumarate has a discernible effect on the D-spacing of collagen fibrils. While the direction of this change appears to be context-dependent, the available data clearly indicates an alteration in the nanoscale architecture of collagen. The development of a comprehensive understanding of these effects requires further research, particularly dose-response studies in a variety of connective tissues, including tendon, skin, and cartilage. Such studies will be invaluable for elucidating the precise role of collagen cross-linking in maintaining tissue homeostasis and for the development of novel therapeutics for a range of fibrotic and connective tissue disorders. The detailed experimental protocols provided in this guide offer a robust framework for conducting such future investigations.

References

- 1. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanoscale Structure of Type I Collagen Fibrils: Quantitative Measurement of D-spacing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exercise prevents β-aminopropionitrile-induced morphological changes to type I collagen in murine bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing Collagen D-Band Periodicity with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Early Research on β-Aminopropionitrile (BAPN) and its Impact on Connective Tissue Pathophysiology

Audience: Researchers, scientists, and drug development professionals.

Abstract: Beta-aminopropionitrile (BAPN) is a naturally occurring compound identified as the causative agent of osteolathyrism, a disease characterized by severe connective tissue defects. Early research into this compound was pivotal in elucidating the fundamental biochemical processes governing the structural integrity of the extracellular matrix. This technical guide provides an in-depth review of the foundational studies on BAPN, focusing on its mechanism of action as a potent, irreversible inhibitor of lysyl oxidase (LOX). By preventing the enzymatic cross-linking of collagen and elastin (B1584352), BAPN provided researchers with a critical chemical tool to understand connective tissue homeostasis and pathology. This document details the core mechanism, summarizes key quantitative data from seminal experiments, outlines experimental protocols, and visualizes the critical pathways and workflows involved in this early research.

Introduction: The Discovery of Lathyrism and the Role of BAPN

The study of connective tissue disorders was significantly advanced by the investigation of a condition known as lathyrism. Osteolathyrism, a specific form of the disease, results from the ingestion of seeds from the sweet pea, Lathyrus odoratus.[1][2] This condition manifests as profound skeletal deformities and a weakening of mesenchymal tissues, including bone, cartilage, and blood vessels.[1][2] The toxic agent responsible for osteolathyrism was identified as β-aminopropionitrile (BAPN), a discovery that provided a unique molecular probe to explore the biochemistry of connective tissues.[1]

The Molecular Target: Lysyl Oxidase and Collagen Cross-linking

The structural integrity and tensile strength of connective tissues are primarily dependent on the extensive cross-linking of collagen and elastin fibers. This crucial post-translational modification is initiated by lysyl oxidase (LOX), a copper-dependent extracellular enzyme.[2][3][4]

The process begins after collagen molecules, known as tropocollagen, self-assemble into fibrils.[4] LOX then catalyzes the oxidative deamination of the ε-amino groups of specific lysine (B10760008) and hydroxylysine residues located in the non-helical telopeptide regions of collagen.[1][4] This reaction converts the amino groups into highly reactive aldehydes, namely allysine (B42369) and hydroxyallysine.[4] These aldehydes subsequently undergo spontaneous condensation reactions with adjacent aldehydes or lysine/hydroxylysine residues on neighboring collagen molecules, forming stable covalent intramolecular and intermolecular cross-links.[1] This process is fundamental for the maturation and stabilization of collagen fibers, imparting them with the necessary mechanical strength.[4]

The inhibition of this pathway by BAPN prevents the formation of new cross-links and the maturation of existing ones, leading to the profound connective tissue fragility observed in lathyrism.[4]

References

- 1. Osteolathyrism - Wikipedia [en.wikipedia.org]